molecular formula C13H23N3O2S B7595324 N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Katalognummer B7595324
Molekulargewicht: 285.41 g/mol
InChI-Schlüssel: LPKPOEUIYJYCOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide, commonly known as Etoricoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to relieve pain and inflammation in patients suffering from osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors, which means that it selectively inhibits the COX-2 enzyme responsible for the production of prostaglandins that cause inflammation and pain.

Wirkmechanismus

Etoricoxib selectively inhibits the COX-2 enzyme responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2, Etoricoxib reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
Etoricoxib has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, leading to a reduction in pain and inflammation. Etoricoxib has also been shown to inhibit the production of interleukin-1 beta, a pro-inflammatory cytokine that is involved in the pathogenesis of various inflammatory conditions.

Vorteile Und Einschränkungen Für Laborexperimente

Etoricoxib has several advantages for laboratory experiments. It is a highly selective COX-2 inhibitor, which means that it has fewer side effects than non-selective N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamides. Etoricoxib is also available in various doses, making it easier to determine the optimal dose for a particular experiment. However, Etoricoxib has some limitations for laboratory experiments. It is a relatively expensive drug, which may limit its use in some experiments. Additionally, Etoricoxib has a relatively short half-life, which may require frequent dosing in some experiments.

Zukünftige Richtungen

There are several future directions for research on Etoricoxib. One area of research is the potential use of Etoricoxib in the treatment of other inflammatory conditions such as psoriasis, inflammatory bowel disease, and Alzheimer's disease. Another area of research is the potential use of Etoricoxib in combination with other drugs to enhance its anti-inflammatory and analgesic effects. Additionally, future research may focus on the development of new COX-2 inhibitors with improved efficacy and safety profiles.

Synthesemethoden

The synthesis of Etoricoxib involves a multi-step process that starts with the reaction of 3-ethylcyclohexanone with hydrazine hydrate to form 3-ethylcyclohexanone hydrazone. This is followed by the reaction of 3-ethylcyclohexanone hydrazone with methyl acetoacetate to form 3-ethyl-5-methylpyrazolone. The final step involves the reaction of 3-ethyl-5-methylpyrazolone with sulfuryl chloride to form Etoricoxib.

Wissenschaftliche Forschungsanwendungen

Etoricoxib has been extensively studied for its anti-inflammatory and analgesic effects in various preclinical and clinical studies. It has been shown to be effective in reducing pain and inflammation in patients suffering from osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib has also been studied for its potential use in the treatment of other inflammatory conditions such as psoriasis, inflammatory bowel disease, and Alzheimer's disease.

Eigenschaften

IUPAC Name

N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2S/c1-4-11-6-5-7-12(8-11)16-19(17,18)13-9(2)14-15-10(13)3/h11-12,16H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKPOEUIYJYCOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(C1)NS(=O)(=O)C2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-ethylcyclohexyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.